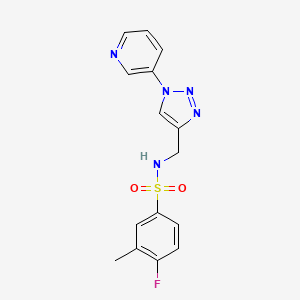
4-fluoro-3-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound ‘4-fluoro-3-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide’ is a versatile material with numerous applications in scientific research1. Its unique structure enables it to be used in various fields such as medicinal chemistry, drug discovery, and material science1.
Scientific Research Applications
Herbicidal Applications
Compounds structurally related to the one have been utilized in the development of herbicidal agents. For example, research into new fluoromethyl-triazines and difluoromethyl-benzenesulfonamide moieties has highlighted their potential as selective post-emergence herbicides, particularly in crops like cotton and wheat, due to their metabolization into sulfones or combination with lipophilic moieties for enhanced selectivity (Hamprecht et al., 1999).
Inhibition of Cyclooxygenase-2 (COX-2)
Fluorine introduction into benzenesulfonamide derivatives has shown to preserve COX-2 potency while enhancing COX-1/COX-2 selectivity. This approach led to the identification of a highly selective and orally active COX-2 inhibitor, indicating potential for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Anticancer Applications
Research into rhenium complexes featuring benzenesulfonamide arms has demonstrated promising inhibitory activity against carbonic anhydrase isoform IX, a target for anticancer drug development. Compounds exhibited nanomolar inhibitory activity, with some showing pronounced selectivity, making them potential candidates for anticancer therapy (Aimene et al., 2019).
Fluorescence Studies and Ion Sensing
Benzenesulfonamide derivatives have been explored for their role in fluorescence studies and as ionophores for metal cations. Modifications to the electron-acceptor sulfonamide group facilitated the development of ligands forming complexes with metals like Cu(II) and Zn(II), demonstrating applications in fluorescence-based metal ion sensing (Malval et al., 2003).
properties
IUPAC Name |
4-fluoro-3-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-7-14(4-5-15(11)16)24(22,23)18-8-12-10-21(20-19-12)13-3-2-6-17-9-13/h2-7,9-10,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZHDPFLYBOMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)
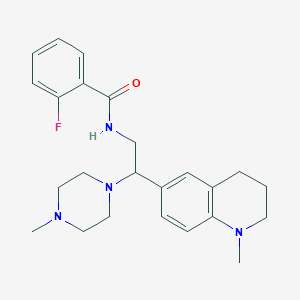
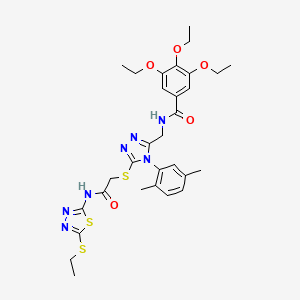
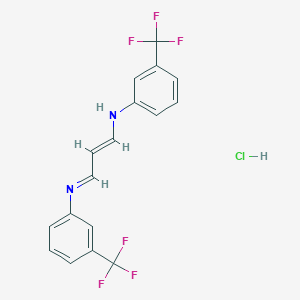
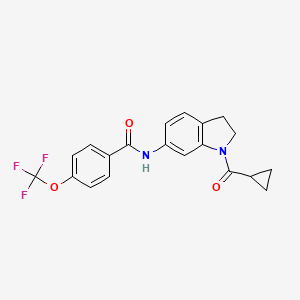
![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)
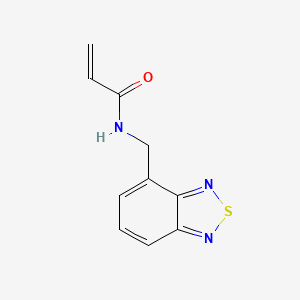
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)
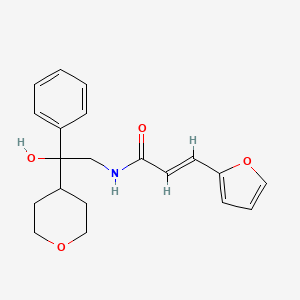
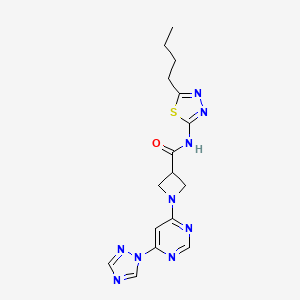
![2-{[3-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2363584.png)
![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)
![morpholino(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-yl)methanone](/img/structure/B2363590.png)
![8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363593.png)